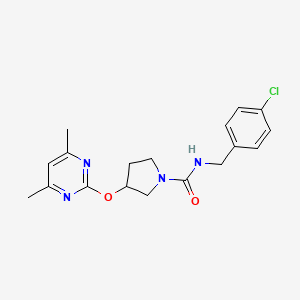
N-(4-chlorobenzyl)-3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-chlorobenzyl)-3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidine-1-carboxamide is a useful research compound. Its molecular formula is C18H21ClN4O2 and its molecular weight is 360.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antidepressant and Nootropic Agents : Schiff’s bases and 2-azetidinones, including compounds related to N-(4-chlorobenzyl)-3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidine-1-carboxamide, have been synthesized and evaluated for their antidepressant and nootropic activities. These compounds demonstrated significant antidepressant and nootropic activities, highlighting the 2-azetidinone skeleton's potential as a CNS active agent (Thomas, Nanda, Kothapalli, & Hamane, 2016).
Catalysis in Chemical Synthesis : This compound was used as a ligand for obtaining bimetallic boron-containing heterogeneous catalysts. These catalysts showed high activity in Suzuki reactions in aqueous media, facilitating the synthesis of heterobiaryls containing furyl and thienyl rings (Bumagin, Petkevich, Kletskov, Alekseyev, & Potkin, 2019).
Antimicrobial Activities : Compounds synthesized from related structures have been tested for their antimicrobial activities, indicating the potential of such compounds in developing antimicrobial agents (Abdel-rahman, Bakhite, & Al-Taifi, 2002).
Fluorescence Binding Studies : Novel compounds containing the pyrimidin-2-yl moiety, closely related to the specified chemical, have been synthesized and their interactions with bovine serum albumin were studied through fluorescence and UV–vis spectral studies. This indicates potential applications in biological studies and drug design (Meng, Zhu, Zhao, Yu, & Lin, 2012).
Cytotoxic Heterocyclic Compounds : Diaryl-substituted pyridine, pyrimidine, pyrazole, and isoxazole derivatives have been prepared using similar structures. These compounds have been evaluated for their in vitro cytotoxic activity against cancer cell lines, suggesting potential in cancer research (Mansour, Sayed, Al-halim, Marzouk, & Shaban, 2020).
Brain Edema Inhibitors : Derivatives of N-(4,6-dimethylpyridin-2-yl) have been synthesized and evaluated for their activity against peripheral and brain edema, demonstrating potential as brain edema inhibitors (Robert et al., 1995).
Anti-Inflammatory and Analgesic Agents : Novel heterocyclic compounds derived from visnagenone and khellinone, containing pyrimidin-4-yl moiety, were synthesized and evaluated as anti-inflammatory and analgesic agents. These compounds showed promising activity in this domain (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Anticonvulsant Activity : Related compounds have been synthesized and evaluated for their anticonvulsant activity, indicating the potential for development as anticonvulsant agents (Arora & Knaus, 1999).
Antiarrhythmic Agents : N-(omega-Aminoalkyl)-2,2,5,5-tetramethyl-3-pyrroline- or -pyrrolidine-3-carboxamides, related to the queried compound, were synthesized and found to be active against aconitine-induced arrhythmia, suggesting applications in the development of antiarrhythmic drugs (Hankovszky, Hideg, Bódi, & Frank, 1986).
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-3-(4,6-dimethylpyrimidin-2-yl)oxypyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN4O2/c1-12-9-13(2)22-17(21-12)25-16-7-8-23(11-16)18(24)20-10-14-3-5-15(19)6-4-14/h3-6,9,16H,7-8,10-11H2,1-2H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSVWHEGASUSIOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCN(C2)C(=O)NCC3=CC=C(C=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
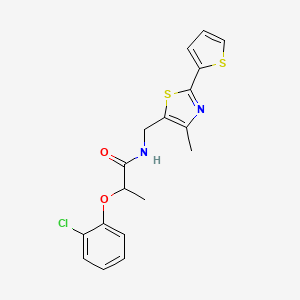
![N-[2-Fluoro-5-[[2-(2,5,6-trimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetyl]amino]phenyl]prop-2-enamide](/img/structure/B2498003.png)
![2-({6-oxo-5-[(oxolan-2-yl)methyl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2498004.png)
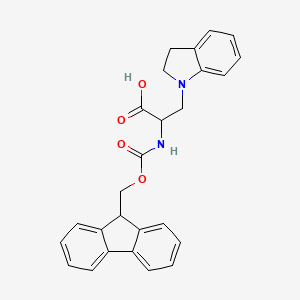
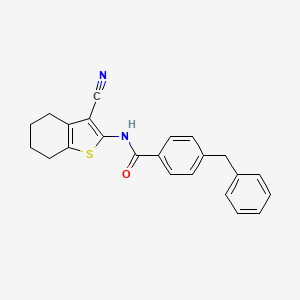

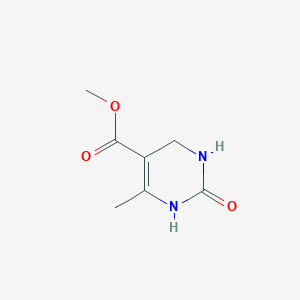
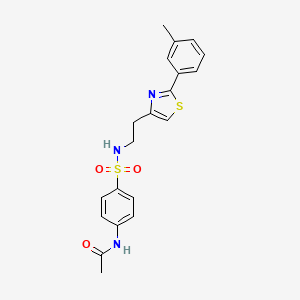
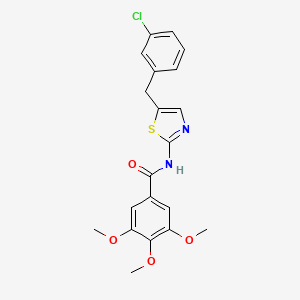
![2-[[5-(4-chlorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(2-fluorophenyl)acetamide](/img/structure/B2498020.png)
![8-(2H-1,3-benzodioxole-5-carbonyl)-3-[(4-fluorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2498021.png)
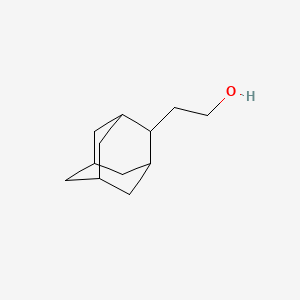
![N-(2,5-dimethylphenyl)-2-{[4-(4-ethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide](/img/structure/B2498023.png)
![6-Oxa-2-thia-9-azaspiro[4.6]undecane;hydrochloride](/img/structure/B2498024.png)
